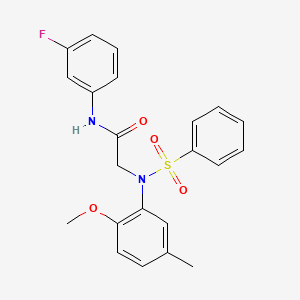![molecular formula C26H21ClN4OS2 B12455225 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzothiazole and pyrazolone moieties, followed by their coupling through a series of reactions involving chlorination, sulfonation, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways would be essential to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur and nitrogen atoms in the compound.
Reduction: This can affect the double bonds and aromatic rings.
Substitution: Halogenation and nitration can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms into the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one might be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other benzothiazole derivatives: These compounds have the benzothiazole core but differ in their substituents, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C26H21ClN4OS2 |
|---|---|
Poids moléculaire |
505.1 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H21ClN4OS2/c1-16-7-11-19(12-8-16)28-17(2)24-22(15-33-20-13-9-18(27)10-14-20)30-31(25(24)32)26-29-21-5-3-4-6-23(21)34-26/h3-14,30H,15H2,1-2H3 |
Clé InChI |
FQBKBLGODYUIEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)

![N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)

![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)

![Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455234.png)
